molecular formula C24H42 B8500628 Tetracosa-11,13-diyne CAS No. 24574-07-0

Tetracosa-11,13-diyne

Cat. No. B8500628
Key on ui cas rn: 24574-07-0
M. Wt: 330.6 g/mol
InChI Key: BACNCMBYHXWJFS-UHFFFAOYSA-N
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Patent
US05085801

Procedure details

Dodec-1-yne (EGA 24,440-6) (1.2 g) was heated in the presence of copper acetate (4 g) in a mixture of pyridine (100 cm3) , methanol 300 cm3) and ether (400 cm3), for 72 h, at 30°-32° C., in the presence of a gentle stream of pure oxygen. The ether and methanol were then evaporated off under reduced pressure after the excess dissolved oxygen had been removed by the passage of argon, in the presence of 1 g of CuCl. The solution was taken up by fresh anhydrous pyridine (400 cm3) for 72 h at 47° C. (reflux). Part of the pyridine was then evaporated off under reduced pressure, after which the mixture was acidified with a 10% aqueous solution of HCl. After extraction with ether and evaporation, an oily liquid was obtained which crystallized in the cold. The oil was chromatographed in CHCl3 on SiO2 to give an oil which was transparent at room temperature (0.877 g, y=73%). The product was checked by NMR, gas chromatography (purity 97%) and mass spectroscopy (peak 330).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].CO.CCO[CH2:18][CH3:19].O=O>N1C=CC=CC=1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]#[C:12][C:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:18][CH3:19] |f:5.6.7|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C#CCCCCCCCCCC
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30°-32° C.
CUSTOM
Type
CUSTOM
Details
The ether and methanol were then evaporated off under reduced pressure after the
DISSOLUTION
Type
DISSOLUTION
Details
excess dissolved oxygen
CUSTOM
Type
CUSTOM
Details
had been removed by the passage of argon, in the presence of 1 g of CuCl
WAIT
Type
WAIT
Details
The solution was taken up by fresh anhydrous pyridine (400 cm3) for 72 h at 47° C.
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
(reflux)
CUSTOM
Type
CUSTOM
Details
Part of the pyridine was then evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
After extraction
CUSTOM
Type
CUSTOM
Details
with ether and evaporation
CUSTOM
Type
CUSTOM
Details
an oily liquid was obtained which
CUSTOM
Type
CUSTOM
Details
crystallized in the cold
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed in CHCl3 on SiO2
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was transparent at room temperature

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
CCCCCCCCCCC#CC#CCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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